![molecular formula C11H13Cl2N5S B261478 N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)
N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMXB-A, and it is a selective agonist of the α7 nicotinic acetylcholine receptor. This receptor is known to play a critical role in cognitive function, and as such, DMXB-A has been studied for its potential use in treating a variety of cognitive disorders.
Wirkmechanismus
DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor. This receptor is known to play a critical role in cognitive function, and as such, DMXB-A has been studied for its potential use in treating a variety of cognitive disorders. The exact mechanism of action of DMXB-A is not fully understood, but it is believed to modulate the release of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters in the brain, including acetylcholine, dopamine, and glutamate. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist of the α7 nicotinic acetylcholine receptor, which means that it can be used to study the specific effects of this receptor on cognitive function. It is also relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments.
One limitation of DMXB-A is that it is not very stable in solution, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which means that its effects may be short-lived.
Zukünftige Richtungen
There are several potential future directions for research on DMXB-A. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It may also have potential applications in treating pain, inflammation, and other conditions.
Another potential direction for research is to further elucidate the mechanism of action of DMXB-A. This could help to identify additional potential therapeutic targets and to develop more effective treatments for cognitive disorders and other conditions.
Overall, DMXB-A is a promising compound that has the potential to be a valuable tool for scientific research. Its selective agonist activity for the α7 nicotinic acetylcholine receptor makes it a valuable compound for studying the effects of this receptor on cognitive function and other physiological processes.
Synthesemethoden
DMXB-A can be synthesized using a variety of methods, but one of the most common is the reaction of 2,4-dichlorobenzylamine with 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine. This reaction is typically carried out using a combination of organic solvents and catalysts, and the resulting product can be purified using a variety of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in treating pain, inflammation, and other conditions.
Eigenschaften
Produktname |
N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
---|---|
Molekularformel |
C11H13Cl2N5S |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
N-[(2,4-dichlorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H13Cl2N5S/c1-18-11(15-16-17-18)19-5-4-14-7-8-2-3-9(12)6-10(8)13/h2-3,6,14H,4-5,7H2,1H3 |
InChI-Schlüssel |
FUMSYMBOHPPOAK-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.